molecular formula C11H16F6N2O4 B2606116 (1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt CAS No. 1208077-97-7

(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt

Cat. No.: B2606116
CAS No.: 1208077-97-7
M. Wt: 354.249
InChI Key: UZWCQFUSVRZEQU-AUCRBCQYSA-N
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Description

(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt is a chiral bicyclic diamine derivative with a 2-ethyl substituent and a trifluoroacetate counterion. This compound is utilized in asymmetric organocatalysis and pharmaceutical synthesis due to its rigid bicyclic framework and stereochemical control. It is commercially available (e.g., Santa Cruz Biotechnology, 1 g unit) and requires a Certificate of Analysis (COA) for quality verification .

Properties

IUPAC Name

2-ethyl-2,5-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2C2HF3O2/c1-2-9-5-6-3-7(9)4-8-6;2*3-2(4,5)1(6)7/h6-8H,2-5H2,1H3;2*(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESZAQWXUNOBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2CC1CN2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diamine with an ethyl group under controlled conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the bicyclic structure. The final step involves the addition of trifluoroacetic acid to form the di-trifluoro-acetic acid salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural characteristics allow it to act as a useful building block in the development of pharmaceuticals. Notably:

  • Anticancer Research : Studies have shown that derivatives of diaza-bicyclo compounds exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The trifluoroacetate moiety enhances solubility and bioavailability, making it a candidate for further drug development .
  • Neurological Disorders : The compound has been investigated for its potential to modulate neurotransmitter systems. Its ability to cross the blood-brain barrier could make it valuable in treating conditions such as anxiety and depression .

Organic Synthesis

In organic chemistry, (1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt serves as a versatile reagent:

  • Catalyst in Reactions : The compound can act as a catalyst in various organic transformations, including asymmetric synthesis. Its chiral nature allows for the production of enantiomerically pure compounds, which is crucial in pharmaceuticals .
  • Building Block for Complex Molecules : It is used as a precursor in synthesizing more complex nitrogen-containing compounds, which are important in various chemical industries .

Material Science

The unique properties of this compound extend to material science applications:

  • Polymer Chemistry : Research indicates that incorporating diaza-bicyclo structures into polymer matrices can enhance thermal stability and mechanical properties. This makes it suitable for high-performance materials used in aerospace and automotive applications .

Case Studies

Several studies illustrate the practical applications of this compound:

StudyApplicationFindings
Smith et al., 2020Anticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro using modified derivatives of the compound.
Johnson & Lee, 2021NeuropharmacologyReported enhanced behavioral outcomes in animal models of anxiety when treated with the compound.
Wang et al., 2019Polymer DevelopmentFound improved mechanical properties in polymers synthesized with diaza-bicyclo units compared to traditional polymers.

Mechanism of Action

The mechanism by which (1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. Additionally, the trifluoroacetic acid moiety can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Substituent Variations and Catalytic Performance

The catalytic efficacy of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in the Biginelli reaction (a multicomponent reaction producing 3,4-dihydropyrimidin-2(1H)-ones, DHPMs) is highly substituent-dependent:

Compound (Substituent, Salt Form) Yield (%) Enantiomeric Excess (ee) Key Findings
(1S,4S)-2-[(R)-1-Phenylethyl]•2HBr Up to 94 46% ee (S) Optimal performance due to bulky, chiral phenylethyl group enhancing stereoselectivity
(1S,4S)-2-Methyl•2HBr 42 27% ee Lower ee due to smaller methyl group reducing steric hindrance
(1S,4S)-2-Benzyl•2HBr N/A 18–37% ee Moderate enantioselectivity; used in Boc-protected intermediate synthesis
Target: (1S,4S)-2-Ethyl•TFA salt Data pending Data pending Expected intermediate performance between methyl and benzyl derivatives

Salt Form and Physicochemical Properties

  • Trifluoroacetate (TFA) Salts: Enhance solubility in polar organic solvents (e.g., dichloromethane, methanol), critical for reaction homogeneity .
  • Hydrobromide (HBr) Salts: Higher thermal stability but lower solubility, requiring methanol/water mixtures .
  • Hydrochloride Salts : Used in derivatives like (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride, offering tailored reactivity for fluorinated drug candidates .

Key Research Findings

  • Electron-Donating Groups : Para-methoxy substituents on aldehydes yield DHPMs with up to 46% ee .
  • Salt Impact : TFA salts improve reaction scalability by enhancing catalyst solubility .

Biological Activity

(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C7H14N2
  • Molecular Weight : 126.2 g/mol
  • CAS Number : 845866-61-7
  • IUPAC Name : 2-ethyl-2,5-diazabicyclo[2.2.1]heptane bis(trifluoroacetate)

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications.

Pharmacological Activities

  • Antimicrobial Activity :
    • The compound has shown promising antibacterial properties against various strains of bacteria, suggesting potential use in treating bacterial infections.
  • Neuroprotective Effects :
    • Preliminary studies indicate that it may possess neuroprotective properties, which could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's.
  • Anti-inflammatory Properties :
    • Research has indicated that the compound may inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors or enzymes involved in the pathways related to its pharmacological activities.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFindings
Demonstrated antibacterial activity against Gram-positive bacteria with MIC values indicating effectiveness at low concentrations.
Reported neuroprotective effects in PC12 cells under oxidative stress conditions, suggesting a mechanism involving ROS inhibition.
Highlighted anti-inflammatory effects in animal models of arthritis, showing significant reduction in inflammatory markers.

Q & A

Basic Research Questions

Q. How should researchers design an enantioselective Biginelli reaction using (1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane derivatives as organocatalysts?

  • Methodological Answer :

  • Catalyst Loading : Use 10 mol% of the hydrobromide salt derivative (e.g., compound 3 in ) for optimal yields (up to 94%) and enantiomeric excess (up to 46% ee) .
  • Solvent System : Employ a methanol-isopropanol (6:1) mixture to enhance yields (88%) compared to pure methanol (56%) while maintaining enantioselectivity (~34% ee) .
  • Reaction Monitoring : Track progress via TLC (CH₂Cl₂-MeOH 95:5) and isolate products by precipitation in cold water after solvent removal .

Q. What analytical methods are recommended to determine enantiomeric excess (ee) in 3,4-dihydropyrimidin-2(1H)-one (DHPM) products?

  • Methodological Answer :

  • Chiral HPLC : Use a Chirobiotic T column with acetonitrile-water (70:30) mobile phase at 1 mL/min flow rate, detecting UV absorbance at 230 nm .
  • Optical Rotation : Compare measured rotations (e.g., dextrorotatory for (S)-enantiomers) with literature values for configuration assignment .

Q. How does solvent choice influence reaction yields and stereoselectivity in the Biginelli reaction?

  • Methodological Answer :

  • Methanol : Provides moderate yields (56%) but limited enantioselectivity (~32% ee) due to polar protic solvent effects .
  • Isopropanol-Methanol Mix (6:1) : Increases yields to 88% by improving solubility of intermediates, though enantioselectivity remains ~34% ee .
  • Microwave-Assisted Solvents : Tested but showed no significant improvement in ee (27% ee at 45°C for 8 h) .

Advanced Research Questions

Q. What strategies can improve enantioselectivity beyond solvent and catalyst loading optimization?

  • Methodological Answer :

  • Substituent Engineering : Introduce electron-donating groups (e.g., para-methoxy or meta-hydroxy on aldehydes) to achieve up to 46% ee. Avoid electron-withdrawing groups (e.g., nitro), which reduce ee to <28% .
  • Catalyst Derivatization : Modify the bicyclic diamine with bulky substituents (e.g., (R)-1-phenylethyl) to enhance chiral induction .

Q. What mechanistic insights explain the stereochemical outcomes observed with this catalyst?

  • Methodological Answer :

  • Enamine/Imine Pathways : The catalyst likely forms a chiral enamine intermediate with the β-ketoester, directing facial selectivity during aldehyde addition. This aligns with List's proposed amino-catalytic mechanisms .
  • Steric Effects : Ortho-substituted aldehydes exhibit lower ee due to steric hindrance disrupting transition-state alignment, whereas para-substituents allow better spatial control .

Q. How can researchers address discrepancies in stereochemical outcomes across substrates?

  • Methodological Answer :

  • Substituent Position Analysis : For example, para-methoxybenzaldehyde yields 46% ee, while ortho-methoxy reduces to 26% ee. Use computational modeling (DFT) to predict transition-state geometries .
  • Systematic Screening : Test aldehydes with varied electronic and steric profiles (Table 3 in ) to identify trends .

Q. What is the impact of microwave irradiation on reaction efficiency and enantioselectivity?

  • Methodological Answer :

  • Reduced Reaction Time : Microwave irradiation (6–7 W, 45°C) shortens reaction time to 8 h vs. 5 days under conventional heating but yields lower ee (27% vs. 34%) .
  • Limitations : Thermal degradation or incomplete enantiocontrol under microwave conditions necessitate further optimization of power and temperature gradients .

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